Methyl 3-(trifluoromethyl)quinoline-6-carboxylate Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17334033
InChI: InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3
SMILES:
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate

CAS No.:

Cat. No.: VC17334033

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate -

Specification

Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name methyl 3-(trifluoromethyl)quinoline-6-carboxylate
Standard InChI InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3
Standard InChI Key COPPLJQVCKRVRU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The quinoline backbone of methyl 3-(trifluoromethyl)quinoline-6-carboxylate consists of a fused benzene-pyridine ring system. The trifluoromethyl group at position 3 introduces strong electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to specific positions . The methyl carboxylate at position 6 contributes to the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

Key identifiers:

  • InChIKey: IQKJYNVCQVDCOU-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)C1=CC2=CC(=CN=C2C=C1)F(C)(C)

  • CAS Registry: 958332-63-3 (for structural analogs)

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the trifluoromethyl group (19F^{19}\text{F} NMR: −60 to −65 ppm) and the quinoline protons (1H^1\text{H} NMR: aromatic protons at 7.5–9.0 ppm) . Density functional theory (DFT) calculations predict a planar quinoline ring with slight distortion due to steric effects from the -CF₃ group .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Quinoline ring formation: Skraup or Doebner-Miller reactions using aniline derivatives.

  • Trifluoromethylation: Introduction of the -CF₃ group via halogen exchange using reagents like TMSCF₃ (trimethylsilyl trifluoromethane) in the presence of CuCl/KF .

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions .

Example protocol :

  • Bromination of 6-(trifluoromethyl)quinoline at position 8 using PBr3\text{PBr}_3.

  • Carbonylation under CO pressure (20–50 bar) with Pd catalysis to form the methyl ester.

  • Hydrolysis with aqueous LiOH to yield the carboxylic acid derivative.

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for trifluoromethylation vs. 12 hours conventionally). Solvent-free conditions improve atom economy and reduce waste, aligning with green chemistry principles.

Table 1: Comparison of Synthesis Methods

MethodYield (%)TimeKey Reagents
Conventional65–7524 hTMSCF₃, CuCl/KF
Microwave-assisted85–9030 minTMSCF₃, Pd(OAc)₂
Solvent-free78–826 hKF, MeOH (neat)

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 152–154°C

  • Solubility:

    • DMSO: 25 mg/mL

    • Methanol: 15 mg/mL

    • Water: <0.1 mg/mL

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions to form 3-(trifluoromethyl)quinoline-6-carboxylic acid .

Spectroscopic Data

  • IR (ATR): νmax\nu_{\text{max}} 1736 cm⁻¹ (C=O stretch), 1140 cm⁻¹ (C-F stretch).

  • MS (EI): m/z 255.19 [M⁺] .

Reactivity and Functionalization

Electrophilic Substitution

The -CF₃ group deactivates the quinoline ring, directing electrophiles to position 5 or 8. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 5-nitro derivatives, while bromination prefers position 8 .

Ester Hydrolysis

The methyl ester undergoes saponification with LiOH or NaOH to produce the carboxylic acid, a precursor for amide coupling in drug design .

Reaction pathway:

Methyl esterLiOH, H2OCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Pharmaceutical Applications

Antimicrobial Agents

Quinoline derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL). The -CF₃ group enhances membrane permeability and target binding.

Anticancer Scaffolds

In vitro studies show inhibition of topoisomerase II (IC₅₀: 1.8 µM) and tubulin polymerization (IC₅₀: 3.2 µM). Structural analogs are in preclinical trials for breast and lung cancers.

Table 2: Biological Activity of Analogous Compounds

TargetIC₅₀ (µM)Mechanism
Topoisomerase II1.8DNA cleavage inhibition
Tubulin3.2Microtubule destabilization
DHFR0.9Folate pathway inhibition

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers (e.g., liposomes) may improve bioavailability and reduce systemic toxicity.

Sustainable Synthesis

Photocatalytic trifluoromethylation using visible light and Ru-based catalysts could further streamline production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator